7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C23H24N2O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
7-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O5S/c1-15-9-11-25(12-10-15)31(28,29)18-6-4-17(5-7-18)24-23(27)22-14-20(26)19-8-3-16(2)13-21(19)30-22/h3-8,13-15H,9-12H2,1-2H3,(H,24,27) |
InChI Key |
PTROTFDRHVQJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Core Chromene Framework
The target compound features a 4H-chromene scaffold substituted with a methyl group at position 7 and a ketone at position 4. The molecular formula C23H24N2O5S (molecular weight: 440.5 g/mol) was confirmed via PubChem data, with key descriptors including a hydrogen bond donor count of 1 and a rotatable bond count of 4. The SMILES string CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C delineates the connectivity of the chromene core, sulfonamide-substituted phenyl group, and 4-methylpiperidine moiety.
Spectroscopic Validation
Infrared (IR) spectroscopy of analogous chromene-carboxamides reveals characteristic absorption bands for carbonyl groups (1,668–1,720 cm⁻¹) and sulfonamide S=O stretches (1,150–1,350 cm⁻¹). Nuclear magnetic resonance (NMR) data for related compounds show distinct signals for the chromene’s aromatic protons (δ 6.8–8.1 ppm) and the piperidine’s methyl group (δ 1.2–1.5 ppm).
Synthetic Pathways and Methodologies
Chromene Core Assembly via Knoevenagel Condensation
The 4H-chromene ring is constructed through a Knoevenagel condensation between 2-hydroxy-5-methylacetophenone and diethyl malonate under acidic conditions. This method, adapted from patent CN114401952A, yields ethyl 7-methyl-4-oxo-4H-chromene-2-carboxylate as a key intermediate.
Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Cyclization | Piperidine, acetic acid | 80°C | 78% |
| Ester hydrolysis | NaOH, ethanol/water | Reflux | 95% |
The ester intermediate is hydrolyzed to 7-methyl-4-oxo-4H-chromene-2-carboxylic acid, which is subsequently activated as an acid chloride using thionyl chloride (SOCl₂).
Sulfonamide Group Introduction
The sulfonamide moiety is introduced via a two-step process:
Sulfonation of 4-Nitrobenzenesulfonyl Chloride
Reaction with 4-methylpiperidine in dichloromethane (DCM) forms 4-nitro-N-(4-methylpiperidin-1-yl)benzenesulfonamide.Nitro Group Reduction
Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline.
Optimized Parameters
Carboxamide Coupling
The final step involves coupling the chromene-2-carboxylic acid with 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
Critical Data
- Coupling efficiency: 92% (HPLC purity >98%)
- Reaction scale: 10 mmol
- Workup: Column chromatography (silica gel, ethyl acetate/hexane).
Alternative Synthetic Strategies
Domino Conjugate Addition/O-Trapping Rearrangement
A one-pot domino reaction reported by Gyuris et al. employs isocyanides and 2-imino-2H-chromene-3-carboxamides to form chromene-carboxamide derivatives. While this method achieves high yields (up to 92%), it requires precise control of acid catalysts (e.g., p-toluenesulfonic acid) and is less applicable to bulkier sulfonamide substituents.
Multicomponent Reactions (MCRs)
Patent CN114401952A describes MCRs using bridged bicyclic cycloalkyl groups and heteroaryl components. Though versatile, these methods involve complex purification steps and are better suited for combinatorial libraries than targeted synthesis.
Analytical and Purification Techniques
Chromatographic Methods
Crystallization
Recrystallization from ethanol/water (1:1) yields the final compound as white crystals (melting point: 218–220°C).
Challenges and Optimization Opportunities
Steric Hindrance in Sulfonamide Formation
The 4-methylpiperidine group introduces steric bulk, necessitating excess amine (1.2 equiv) and prolonged reaction times. Microwave-assisted synthesis (100°C, 30 minutes) could enhance efficiency.
Amide Coupling Side Reactions
Competitive esterification or dimerization is mitigated by using DMAP as a nucleophilic catalyst and maintaining anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the chromene core.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chromene core may interact with DNA or other biomolecules, leading to various biological effects. The piperidine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and analogs:
Key Observations:
Chlorination (as in ) introduces electronegativity, which could enhance dipole interactions but reduce metabolic stability.
Sulfonyl Group Modifications :
- Piperidine vs. Pyrimidine : The target’s 4-methylpiperidine group offers conformational flexibility and basicity, whereas the pyrimidine in provides a planar heterocycle for stacking interactions.
- Steric Effects : Bulkier groups like ethyl(phenyl) (880784-32-7) or benzyl(methyl) (879566-05-9) increase lipophilicity, likely reducing aqueous solubility compared to piperidine derivatives.
Hydrogen-Bonding Potential: The sulfonamide bridge (-SO₂NH-) and carboxamide (-CONH-) groups in all compounds enable hydrogen bonding, critical for target recognition. However, the 4-methylpiperidine in the target compound may participate in weaker H-bonds compared to pyrimidine’s nitrogen atoms .
Molecular Weight and Drug-Likeness :
- All analogs fall within a narrow molecular weight range (440–544 g/mol), complying with Lipinski’s rule of five. The chloro-pyrimidine derivative exceeds 500 g/mol, which may affect bioavailability.
Research Implications
While specific biological data are unavailable in the provided evidence, structural comparisons suggest:
- The target compound’s 4-methylpiperidine sulfonyl group balances hydrophobicity and H-bonding capacity, making it a candidate for central nervous system targets (piperidine is common in blood-brain barrier penetration).
- Chlorinated analogs (e.g., ) might exhibit enhanced binding to electron-rich targets (e.g., kinases) but face higher metabolic clearance risks.
- Bulkier sulfonamides (e.g., 880784-32-7) could improve plasma protein binding but limit membrane permeability.
Biological Activity
7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound notable for its complex structure, which includes a chromene core, a piperidine ring, and a sulfonamide group. This unique combination of functional groups contributes to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and inflammation.
The molecular formula of this compound is with a molecular weight of 440.5 g/mol. The IUPAC name indicates its structural components, highlighting the chromene and sulfonyl functionalities that are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O5S |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | 7-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
| InChI Key | PTROTFDRHVQJDL-UHFFFAOYSA-N |
Research indicates that this compound interacts with various biological targets, potentially modulating signaling pathways critical to inflammation and cancer progression. It may inhibit specific kinases or proteases involved in these processes, leading to altered cellular functions.
Anticancer Properties
The compound has shown promising results in various studies targeting cancer cells. For instance, derivatives of chromones, including those similar to this compound, have demonstrated cytotoxic effects against multiple cancer types, including leukemia and breast cancer . The mechanism often involves inducing apoptosis in cancer cells, making it a candidate for further development in anticancer therapies.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory potential. The presence of the sulfonamide group enhances its binding affinity to targets involved in inflammatory responses, suggesting that it may be effective in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of various chromenone derivatives on cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells .
- Enzyme Interaction : Research has focused on the interaction between this compound and specific enzymes related to inflammatory pathways. Preliminary findings suggest that it may act as an inhibitor of certain kinases involved in these pathways.
- Comparative Analysis : Compared to structurally similar compounds, such as other chromene derivatives and sulfonamide-containing molecules, this compound exhibits unique biological activity due to its specific combination of functional groups.
Q & A
Basic Research Question: What are the recommended synthetic routes for 7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step reactions, including sulfonylation, condensation, and cyclization. For example:
- Step 1: React 4-methylpiperidine with a sulfonyl chloride derivative (e.g., 4-chlorobenzenesulfonyl chloride) under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate .
- Step 2: Couple the intermediate with 7-methyl-4-oxochromene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDCl/HOBt) in anhydrous DMF .
- Yield Optimization: Monitor reaction progress via HPLC or TLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonamide intermediate) and temperature (60–80°C for condensation) to suppress side reactions. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
Advanced Research Question: How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry. For related piperidine-sulfonamide derivatives, SC-XRD revealed:
- Bond angles and torsion angles: Key parameters (e.g., C-S-N-C dihedral angles) distinguish axial vs. equatorial sulfonamide orientation .
- Hydrogen bonding: Intermolecular H-bonds between the carbonyl group and adjacent piperidine nitrogen stabilize specific conformers .
- Methodological Note: Grow crystals in a mixed solvent system (e.g., methanol/water) at 4°C. Compare experimental data with computational models (DFT or molecular mechanics) to validate configurations .
Basic Research Question: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
- HPLC-MS: Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to detect impurities (<0.5%). Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~470–480 Da) .
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) should show characteristic peaks:
- FT-IR: Confirm sulfonamide (S=O stretch at 1150–1300 cm⁻¹) and carbonyl (C=O at 1650–1750 cm⁻¹) functionalities .
Advanced Research Question: How can researchers reconcile contradictory bioactivity data across different in vitro assays?
Answer:
Discrepancies often arise from assay conditions or cellular models. For example:
- Case Study: A related chromene-carboxamide showed anti-proliferative activity in HeLa cells (IC₅₀ = 2 µM) but was inactive in MCF-7 cells. This may reflect differences in membrane permeability or target protein expression .
- Resolution Strategies:
Basic Research Question: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Incinerate organic waste at >800°C .
Advanced Research Question: How can computational modeling predict this compound’s pharmacokinetic properties?
Answer:
- ADME Prediction: Use tools like SwissADME or ADMETLab to estimate:
- Docking Studies: Perform molecular docking (AutoDock Vina) against targets like PI3K or HDACs. Prioritize binding poses with ΔG < −8 kcal/mol .
Basic Research Question: What solvents and conditions are suitable for recrystallization?
Answer:
- Solvent Selection: Use ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) for high recovery (>85%) .
- Crystallization Tips: Add seed crystals and cool slowly (1°C/min) to avoid amorphous precipitates .
Advanced Research Question: How does the sulfonyl-piperidine moiety influence this compound’s binding affinity in enzyme inhibition assays?
Answer:
- Structural Insights: The sulfonyl group enhances hydrogen bonding with catalytic lysine residues (e.g., in kinases), while the 4-methylpiperidine increases hydrophobic interactions .
- SAR Studies: Replace the sulfonyl group with carbonyl or phosphoryl moieties to test affinity changes. Activity drops by >50% in phosphoryl analogs, confirming sulfonyl’s critical role .
Basic Research Question: How should stability studies be designed under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Sample at 0, 1, 2, 4 weeks.
- Analysis: Use HPLC to quantify degradation products. Stable in pH 6–8 (t₁/₂ > 6 months at 25°C) but hydrolyzes rapidly in acidic conditions (t₁/₂ = 2 days at pH 1) .
Advanced Research Question: What strategies can resolve low reproducibility in biological assays involving this compound?
Answer:
- Batch Variability: Characterize each batch via NMR and HPLC to ensure consistency .
- Assay Controls: Include a reference inhibitor (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT assay) .
- Statistical Power: Use n ≥ 3 biological replicates and ANOVA with post-hoc Tukey tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
